molecular formula C19H19NO5 B11944077 (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid CAS No. 7149-85-1

(2E)-2-(benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid

Cat. No.: B11944077
CAS No.: 7149-85-1
M. Wt: 341.4 g/mol
InChI Key: OAXFWUCHCVLSKG-RVDMUPIBSA-N
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Description

(2E)-2-(Benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid is an organic compound with a complex structure that includes benzoylamino and dimethoxy-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of benzoyl chloride with an amine to form the benzoylamino group, followed by the introduction of the dimethoxy-methylphenyl group through a series of substitution reactions. The final step often involves the formation of the propenoic acid moiety through an aldol condensation reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(Benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenoic acid moiety to an alcohol.

    Substitution: The benzoylamino and dimethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-2-(Benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(Benzoylamino)-3-(2,4-dimethoxyphenyl)-2-propenoic acid: Similar structure but lacks the methyl group.

    (2E)-2-(Benzoylamino)-3-(3,4-dimethoxy-2-methylphenyl)-2-propenoic acid: Similar structure with different positions of methoxy and methyl groups.

Uniqueness

The uniqueness of (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-3-methylphenyl)-2-propenoic acid lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

7149-85-1

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

(E)-2-benzamido-3-(2,4-dimethoxy-3-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C19H19NO5/c1-12-16(24-2)10-9-14(17(12)25-3)11-15(19(22)23)20-18(21)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,21)(H,22,23)/b15-11+

InChI Key

OAXFWUCHCVLSKG-RVDMUPIBSA-N

Isomeric SMILES

CC1=C(C=CC(=C1OC)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2)OC

Canonical SMILES

CC1=C(C=CC(=C1OC)C=C(C(=O)O)NC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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